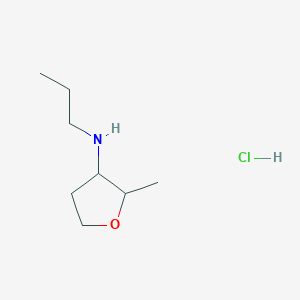

2-Methyl-N-propyloxolan-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-N-propyloxolan-3-amine;hydrochloride” is a chemical compound with the CAS Number: 2416235-73-7 . It has a molecular weight of 179.69 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of amines like “this compound” can involve several methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements are also common methods .Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines, including “this compound”, have the ability to act as weak organic bases . The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications

Functionalized Polymers for Biomedical Applications

Polyesters bearing pendant amine groups, synthesized through ring-opening polymerization followed by thiol-yne "click" photochemistry, demonstrate significant potential in biomedical applications. These biodegradable polymers exhibit excellent cell penetration and gene delivery properties with low toxicities, highlighting their utility in therapeutic delivery systems (Zhonghai Zhang et al., 2012).

Surface Modification and Antibacterial Materials

The synthesis and properties of polydimethylsiloxane with ammonium groups show potential for special surface modifications. These materials, due to their hydrophobic nature and ability to interact with negatively charged surfaces, could be utilized in creating antibacterial surfaces or enhancing material interactions with biological systems (C. Novi et al., 2006).

Environmental Applications

Amino-functionalized polymers synthesized via sol-gel technology have been applied in environmental monitoring, specifically for the extraction of phenol and chlorophenols from environmental samples. This illustrates the role of functionalized materials in improving the detection and analysis of environmental pollutants (H. Bagheri et al., 2008).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2-methyl-N-propyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-3-5-9-8-4-6-10-7(8)2;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDROJCIZHRRKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOC1C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)